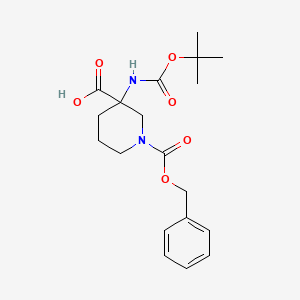

1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-18(2,3)27-16(24)20-19(15(22)23)10-7-11-21(13-19)17(25)26-12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJRIGHZAUCYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701129125 | |

| Record name | 1-(Phenylmethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-31-5 | |

| Record name | 1-(Phenylmethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

tert-Butoxycarbonyl Protection of the Piperidine Amine

The synthesis begins with protecting the primary amine of piperidine-3-carboxylic acid using di-tert-butyl dicarbonate ($$\text{Boc}_2\text{O}$$). This reaction typically proceeds in dichloromethane (DCH) or tetrahydrofuran (THF) with a tertiary amine base (e.g., triethylamine) at 0–25°C. The Boc group provides steric protection and acid-labile deprotection compatibility.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | Triethylamine (1.2 equiv) |

| Temperature | 0°C → 25°C (gradual warming) |

| Yield | 92–95% |

Benzyloxycarbonyl Protection of the Secondary Amine

The secondary amine is subsequently protected using benzyl chloroformate ($$\text{Cbz-Cl}$$) under Schotten-Baumann conditions. This step requires rigorous pH control (pH 8–9) to avoid premature deprotection of the Boc group. Sodium bicarbonate is commonly employed as the base.

Reaction Conditions:

Carboxylation of the Piperidine Ring

The final step introduces the carboxylic acid moiety via Kolbe-Schmitt carboxylation or carbon dioxide insertion under high pressure (20–50 bar). Transition metal catalysts, such as palladium(II) acetate, enhance regioselectivity.

Optimized Protocol:

- Catalyst: $$\text{Pd(OAc)}_2$$ (5 mol%)

- Pressure: 30 bar $$\text{CO}_2$$

- Solvent: Dimethylformamide (DMF)

- Yield: 78–82%

One-Pot Sequential Protection Method

To improve efficiency, a one-pot approach combines Boc and Cbz protections without isolating intermediates. This method reduces solvent waste and processing time but demands precise stoichiometric control.

Procedure Overview:

- Piperidine-3-carboxylic acid is suspended in THF.

- $$\text{Boc}_2\text{O}$$ (1.05 equiv) and triethylamine (1.1 equiv) are added at 0°C.

- After Boc protection (monitored via TLC), $$\text{Cbz-Cl}$$ (1.1 equiv) and $$\text{NaHCO}_3$$ (2.0 equiv) are introduced.

- The mixture is stirred for 12 hours at 25°C.

Outcome:

Industrial-Scale Production

Continuous Flow Synthesis

Industrial settings employ continuous flow reactors to enhance scalability and safety. For example, a tubular reactor with immobilized enzymes (e.g., lipases) facilitates Boc protection at 40°C with 99% conversion efficiency.

Advantages:

Crystallization and Purification

The crude product is purified via recrystallization from ethanol/water (7:3 v/v). Particle size control is critical for consistent bioavailability in downstream applications.

Crystallization Parameters:

| Parameter | Value |

|---|---|

| Solvent Ratio | Ethanol:Water (7:3) |

| Cooling Rate | 0.5°C/min |

| Final Purity | 99.5% |

Mechanistic and Kinetic Analysis

Boc Protection Kinetics

Pseudo-first-order kinetics dominate Boc protection, with a rate constant ($$k_{\text{obs}}$$) of $$2.3 \times 10^{-3}~\text{s}^{-1}$$ at 25°C. The reaction is exothermic ($$\Delta H = -58~\text{kJ/mol}$$), necessitating cooling to prevent racemization.

Competing Side Reactions

- N-O Acyl Shift: Occurs at pH > 10, leading to tert-butyl carbamate migration.

- Ester Hydrolysis: The Cbz group hydrolyzes in aqueous acidic conditions (pH < 4).

Comparative Evaluation of Methods

Table 1: Synthesis Route Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Stepwise Protection | 82 | 98.5 | Moderate | 12,000 |

| One-Pot Sequential | 76 | 97.8 | High | 9,500 |

| Continuous Flow | 89 | 99.5 | Very High | 7,200 |

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 50–100 kg |

| Reaction Time | 24–48 hours | 4–8 hours |

| Solvent Consumption | 20 L/kg | 5 L/kg |

| Energy Input | 150 kWh/kg | 50 kWh/kg |

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butoxycarbonyl group creates steric congestion, slowing carboxylation. Using bulky bases (e.g., 2,2,6,6-tetramethylpiperidine) alleviates this issue by deprotonating the amine selectively.

Racemization During Carboxylation

The chiral center at C3 is prone to racemization at elevated temperatures. Low-temperature carboxylation (-10°C) with $$\text{CO}2$$/$$\text{NaHCO}3$$ preserves stereochemistry.

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid can undergo several types of chemical reactions, including:

Deprotection Reactions: The Boc and Cbz protecting groups can be removed under acidic or hydrogenolytic conditions, respectively.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the carboxylic acid group.

Oxidation and Reduction: The benzyloxycarbonyl group can be oxidized to a carboxylic acid, and the piperidine ring can undergo reduction or oxidation depending on the reagents used.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogen and palladium on carbon (Pd/C) for Cbz removal.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Deprotected Piperidine Derivatives: Removal of protecting groups yields the free amine or carboxylic acid derivatives.

Substituted Piperidine Derivatives: Introduction of various substituents at the nitrogen or carboxyl group.

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Protecting Group Chemistry: Studied for its role in protecting group strategies in multi-step organic syntheses.

Biology and Medicine:

Drug Development: Investigated for potential pharmacological activities, including as a precursor for drug candidates.

Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery and diagnostic applications.

Industry:

Material Science: Explored for its potential in the development of new materials with specific chemical properties.

Catalysis: Studied for its role in catalytic processes, particularly in asymmetric synthesis.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid depends on its specific application. In drug development, it may act as a prodrug, where the protecting groups are removed in vivo to release the active compound. The molecular targets and pathways involved would vary based on the specific structure of the active compound derived from it.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 885270-31-5

- Molecular Formula : C₁₉H₂₆N₂O₆

- Molecular Weight : 378.42 g/mol

- Structure: Features a piperidine ring with dual protective groups: a benzyloxycarbonyl (Cbz) group at position 1 and a tert-butoxycarbonyl (Boc)-protected amino group at position 2. The carboxylic acid at position 3 enhances reactivity for further derivatization.

Properties :

- Storage : Requires storage at 2–8°C in a sealed, dry environment to prevent hydrolysis or decomposition .

- Safety : Classified with GHS hazard statement H302 (harmful if swallowed) and precautionary measures (e.g., P280, P305+P351+P338) .

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

The table below compares the target compound with analogs differing in substituents, molecular weight, and functional groups:

Key Structural and Functional Differences

Protection Strategy: The target compound’s Cbz and Boc groups allow orthogonal deprotection (acid-labile Boc vs. hydrogenolysis-sensitive Cbz), enabling precise sequential modifications . Analogs like 1-Boc-3-methylpiperidine-3-carboxylic acid () lack this versatility, limiting their utility in multi-step syntheses.

Fluorine substitution () introduces strong electronegativity, which can alter the carboxylic acid’s pKa and hydrogen-bonding capacity .

Molecular Weight and Solubility :

Stability and Handling

Biological Activity

1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid, also known as Boc-Cbz-piperidine-3-carboxylic acid, is a synthetic compound with significant implications in medicinal chemistry, particularly in peptide synthesis and drug development. This compound features two protective groups: benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc), which are crucial for the protection of amino groups during chemical reactions.

- Molecular Formula : C19H26N2O6

- Molecular Weight : 378.42 g/mol

- CAS Number : 885270-31-5

Biological Activity Overview

The biological activity of this compound primarily revolves around its role in peptide synthesis and its potential therapeutic applications. The protective groups allow for selective reactions, minimizing side reactions that could lead to undesired products.

This compound acts as a protecting agent in the synthesis of peptides. The benzyloxycarbonyl group protects the amino group from nucleophilic attack, while the tert-butoxycarbonyl group serves a similar purpose for another amino group. These protective groups can be selectively removed under acidic or basic conditions, allowing for the formation of desired peptide structures.

Synthesis and Applications

The synthesis typically involves:

- Protection of Amino Groups : Using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

- Esterification : Esterifying the carboxylic acid group using methanol and an acid catalyst.

Table 1: Synthesis Summary

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection | Benzyloxycarbonyl chloride, tert-butoxycarbonyl chloride, triethylamine | Protect amino groups |

| Esterification | Methanol, sulfuric acid or hydrochloric acid | Form methyl ester |

| Deprotection | Acidic or basic conditions | Remove protective groups |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of compounds like this compound in developing peptide-based therapeutics. For instance, research has shown that derivatives of this compound can inhibit specific enzymes involved in bacterial resistance mechanisms, thereby enhancing the effectiveness of existing antibiotics .

A notable case study involved the synthesis of a peptide inhibitor using this compound as a key intermediate. The study demonstrated that the synthesized peptide exhibited significant inhibitory activity against beta-lactamase enzymes, which are responsible for antibiotic resistance in various bacterial strains .

Table 2: Case Study Results

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C19H26N2O6

- Molecular Weight: 378.42 g/mol

- IUPAC Name: 1-((benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid

- CAS Number: 885270-31-5

This compound features a piperidine ring with both benzyloxy and tert-butoxycarbonyl protective groups, which are crucial for its reactivity and stability in various chemical reactions.

Peptide Synthesis

The compound is utilized as a building block in peptide synthesis due to its ability to protect amino groups during coupling reactions. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines, allowing for selective reactions without interference from other functional groups. This property is particularly advantageous in synthesizing complex peptides where multiple amino acids are coupled sequentially.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the development of biologically active molecules. Its structural framework can be modified to create analogs that may exhibit enhanced pharmacological properties. For instance, derivatives of this compound have been explored for their potential as inhibitors in various biological pathways, including those involved in cancer and metabolic diseases.

Drug Development

The compound's unique structure makes it a candidate for drug development, particularly in the design of small molecules that target specific receptors or enzymes. Research has indicated that compounds with similar structures can interact with biological targets effectively, leading to potential therapeutic applications.

Case Study 1: Synthesis of Peptide Derivatives

A study published in the Journal of Organic Chemistry highlighted the use of this compound as a key intermediate in synthesizing peptide derivatives with improved solubility and bioavailability. The research demonstrated that modifying the piperidine ring could lead to compounds with enhanced activity against specific cancer cell lines .

Another research article investigated the biological activity of synthesized derivatives from this compound. The findings suggested that certain modifications to the benzyloxy group enhanced the inhibitory effects on specific enzymes involved in inflammatory pathways, indicating potential therapeutic uses in anti-inflammatory drugs .

Q & A

Basic Research Question

- NMR Spectroscopy:

- ¹H NMR: Compare coupling constants (J values) of protons adjacent to stereocenters with literature data. For example, axial vs. equatorial protons on the piperidine ring show distinct splitting patterns .

- ¹³C NMR: Verify Boc group stability by monitoring the tert-butyl carbon signal at ~28 ppm; shifts >1 ppm indicate degradation .

- X-ray Crystallography: Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., methanol/water) .

- FT-IR: Confirm Cbz group integrity via carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carbamate groups) .

How should discrepancies in melting point data between literature sources be resolved?

Advanced Research Question

Discrepancies may arise from polymorphic forms or impurities. To address this:

- Differential Scanning Calorimetry (DSC): Measure the compound’s phase transitions under controlled heating (e.g., 10°C/min in N₂ atmosphere). Compare onset temperatures with literature values .

- Thermogravimetric Analysis (TGA): Assess thermal stability; a >2% mass loss below the melting point suggests impurities .

- Recrystallization: Standardize solvent systems (e.g., ethanol/water) and drying conditions (vacuum at 40°C for 24 hours) to ensure consistent crystal forms .

What are the critical storage conditions to prevent Boc/Cbz group degradation?

Basic Research Question

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control: Use desiccants (e.g., silica gel) in sealed containers; moisture hydrolyzes Boc groups to tertiary amines .

- Solvent Compatibility: Avoid DMSO or DMF for long-term storage; these solvents accelerate carbamate decomposition. Use anhydrous dichloromethane or acetonitrile instead .

How can computational modeling complement empirical studies of this compound’s reactivity?

Advanced Research Question

- Density Functional Theory (DFT): Calculate energy barriers for Boc/Cbz deprotection pathways (e.g., acidolysis with TFA) to predict optimal reaction conditions .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., THF) to refine reaction kinetics .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide functionalization of the carboxylic acid group for drug discovery .

What methods validate the compound’s stability under varying pH conditions?

Advanced Research Question

- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours. Monitor degradation via LC-MS:

- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data .

How can researchers address low yields in coupling reactions involving the carboxylic acid moiety?

Basic Research Question

- Activation Reagents: Use HATU or EDCI/HOAt for efficient amide bond formation with amines. Pre-activate the carboxylic acid at 0°C for 30 minutes .

- Solvent Optimization: Replace DMF with NMP to reduce side reactions (e.g., racemization) .

- Workup: Extract unreacted starting materials with ethyl acetate (3×) and saturate with NaCl to improve phase separation .

What are the best practices for scaling up synthesis without compromising stereopurity?

Advanced Research Question

- Flow Chemistry: Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenolysis) to maintain reaction control at larger scales .

- Process Analytical Technology (PAT): Implement inline FT-IR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

- Quality-by-Design (QbD): Perform risk assessments (e.g., Ishikawa diagrams) to identify critical parameters (e.g., temperature, mixing speed) affecting stereopurity .

How should conflicting NMR data be interpreted when characterizing this compound?

Advanced Research Question

- Decoupling Experiments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the piperidine ring protons often show complex splitting due to chair-flipping .

- Variable Temperature NMR: Cool samples to –40°C to slow conformational changes and simplify spectra .

- Isotopic Labeling: Synthesize ¹³C-labeled analogs to trace carbon connectivity and confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.